Cerium(III) sulfate octahydrate

Description

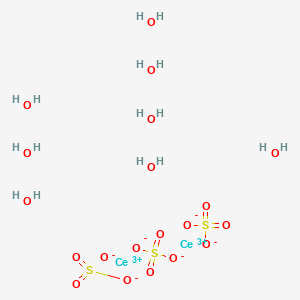

Structure

2D Structure

Properties

IUPAC Name |

cerium(3+);trisulfate;octahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Ce.3H2O4S.8H2O/c;;3*1-5(2,3)4;;;;;;;;/h;;3*(H2,1,2,3,4);8*1H2/q2*+3;;;;;;;;;;;/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQBKXYUMEMUVIH-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.O.O.O.O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Ce+3].[Ce+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Ce2H16O20S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

712.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10450-59-6 | |

| Record name | Cerous sulfate octahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010450596 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cerium(III) sulfate octahydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CEROUS SULFATE OCTAHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/93EJ24I557 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis Methodologies and Crystallization Science of Cerium Iii Sulfate Octahydrate

Controlled Crystallization from Aqueous Solutions

The controlled crystallization of cerium(III) sulfate (B86663) octahydrate from aqueous solutions is a fundamental technique for obtaining this compound. Cerium(III) sulfate is notable for being one of the few salts that exhibits decreased solubility in water as the temperature rises. This property is crucial for its crystallization.

The process generally involves preparing a saturated or supersaturated solution of cerium(III) sulfate at a lower temperature and then inducing crystallization by carefully increasing the temperature. Other methods to induce crystallization from an aqueous solution include freeze crystallization at the eutectic freezing point of the solution. google.com

The resulting crystals of cerium(III) sulfate octahydrate typically present as white to off-white crystals or powder. ereztech.comheegermaterials.com The crystal structure of the octahydrate is monoclinic, belonging to the space group P21/c. wikipedia.org

Table 1: Properties of this compound

| Property | Value | Reference |

| Molecular Formula | Ce₂(SO₄)₃·8H₂O | ereztech.comstrem.com |

| Molecular Weight | 712.54 g/mol | ereztech.comstrem.com |

| Appearance | White to off-white crystals or powder | ereztech.comheegermaterials.com |

| Crystal System | Monoclinic | wikipedia.org |

| Space Group | P2₁/c | wikipedia.org |

| Density | 2.886 g/mL at 25 °C | sigmaaldrich.com |

| CAS Number | 10450-59-6 | ereztech.comstrem.com |

Hydrothermal Synthesis Approaches for Hydrated Cerium(III) Sulfates

Hydrothermal synthesis is a versatile method for producing various hydrated forms of cerium(III) sulfate. This technique involves reacting cerium precursors in an aqueous solution under elevated temperature and pressure. It has been shown that hydrothermal treatment of cerium(III) salt solutions, particularly in acidified solutions without the presence of agents like urea, does not readily lead to solid precipitates at temperatures up to 240°C, indicating that hydrolysis is not easily advanced under these conditions.

However, by carefully controlling the reaction parameters, such as temperature, pressure, and the presence of other reagents, different hydrated cerium sulfates can be synthesized. For instance, an acidic cerium sulfate hydrate (B1144303), H₃O[Ce(SO₄)₂(H₂O)₃]·H₂O, was synthesized hydrothermally and found to have a monoclinic crystal system with the space group P21/c. jlu.edu.cn This compound features a layered framework of CeO₉ tetradecahedra and SO₄ tetrahedra. jlu.edu.cn

Another study reported the hydrothermal synthesis of Ce₂(SO₄)₃·4H₂O and β-Ce₂(SO₄)₃·8H₂O, both forming three-dimensional networks. researchgate.net The β-octahydrate represents a new structure type among rare-earth sulfates with the space group Pn. researchgate.net In this structure, each cerium atom is coordinated to nine oxygen atoms from water molecules and sulfate groups. researchgate.net

Precipitation Techniques for this compound

Precipitation is a common and effective method for isolating cerium(III) sulfate. One documented procedure involves adjusting the pH of a cerium sulfate solution to between 1 and 2 using a 50% caustic solution to induce precipitation. unt.edu Following this, sodium bisulfate is added to achieve a 0.5M sulfate concentration, and a stoichiometric amount of caustic solution is used to neutralize the sodium bisulfate. unt.edu The resulting precipitate is then digested at 60°C for one hour before being filtered. unt.edu

Sonochemical Routes to Nanoparticulate Cerium(III) Supramolecular Precursors

Sonochemical methods, which utilize high-intensity ultrasound, offer a pathway to synthesize nano-sized materials. This technique has been employed to produce nanoparticles of a new cerium(III) supramolecular compound. nih.gov The process involves the use of ultrasound irradiation power and careful control over the concentration of initial reactants to influence the size and morphology of the resulting nanostructured complex. nih.gov These supramolecular compounds can then serve as precursors for the production of nanoceria (cerium oxide nanoparticles) through calcination. nih.gov While this specific research focuses on a cerium(III) supramolecular compound rather than directly on this compound, it demonstrates the applicability of sonochemistry in creating complex cerium-based nanostructures. nih.govresearchgate.net The acoustic cavitation generated by ultrasound provides the necessary energy for the chemical reactions to occur, leading to the formation of nanoparticles. researchgate.net

Preparation of Core-Shell Nanoparticles Utilizing this compound

While direct use of this compound in core-shell nanoparticle synthesis is not extensively detailed in the provided results, the broader context of cerium-based nanoparticles is relevant. Core-shell nanoparticles are composite materials where a core of one material is coated with a shell of another. mdpi.com This structure can impart unique physicochemical, biological, and optical properties. mdpi.com

In the context of ceria (cerium oxide), which can be derived from cerium(III) sulfate, strategies have been developed to create Ce³⁺-enriched core-shell ceria nanoparticles. researchgate.net This is achieved by coating a core with a shell layer composed of ultrasmall, Ce³⁺-rich ceria nanoparticles. researchgate.net This enrichment of Ce³⁺ ions on the surface enhances the reactivity of the nanoparticles for applications such as anion adsorption. researchgate.net The synthesis of such particles often involves the initial preparation of core nanoparticles, followed by a surface modification step and the subsequent growth of the shell layer. mdpi.com

Polymorph Development and Structural Control in Hydrated Cerium(III) Sulfate Synthesis

Cerium(III) sulfate is known to exist in various hydrated forms, or polymorphs, with differing amounts of water of crystallization, including hydrates with 12, 9, 8, 5, 4, and 2 water molecules. wikipedia.org The specific polymorph obtained is highly dependent on the synthesis conditions.

The octahydrate, along with the tetrahydrate, possesses a monoclinic crystal structure with the space group P2₁/c. wikipedia.org In contrast, the nonahydrate exhibits a hexagonal crystal structure with the space group P6₃/m. wikipedia.org

Structural control during synthesis is crucial for targeting a specific polymorph. For instance, a serendipitous synthesis involving the reaction of cerium(III) nitrate (B79036) with other reagents in a Teflon reactor, which was assumed to have leached sulfate ions, resulted in the formation of a layered coordination polymer, [Ce(CH₃COO)(SO₄)(H₂O)₂]n. nih.govnih.gov In this structure, Ce³⁺ cations are nine-coordinated and linked into chains by acetate (B1210297) ions, which are further connected into layers by sulfate dianions. nih.govnih.gov This highlights how unintended reactants can lead to novel cerium sulfate-containing structures.

Table 2: Crystal Structures of Hydrated Cerium(III) Sulfate Polymorphs

| Hydrate | Crystal System | Space Group | Reference |

| Octahydrate (Ce₂(SO₄)₃·8H₂O) | Monoclinic | P2₁/c | wikipedia.org |

| Nonahydrate (Ce₂(SO₄)₃·9H₂O) | Hexagonal | P6₃/m | wikipedia.org |

| Tetrahydrate (Ce₂(SO₄)₃·4H₂O) | Monoclinic | P2₁/c | wikipedia.org |

| β-Octahydrate (β-Ce₂(SO₄)₃·8H₂O) | - | Pn | researchgate.net |

| Acidic Hydrate (H₃O[Ce(SO₄)₂(H₂O)₃]·H₂O) | Monoclinic | P2₁/c | jlu.edu.cn |

Spectroscopic Characterization Techniques for Cerium Iii Sulfate Octahydrate

Fourier-transform Infrared Absorption Spectroscopy (FTIR) for Vibrational Modes

Fourier-transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups and elucidating the molecular structure of cerium(III) sulfate (B86663) octahydrate by probing its vibrational modes. The FTIR spectrum of a compound is a unique fingerprint, revealing the presence of specific chemical bonds.

In cerium(III) sulfate octahydrate, the primary vibrational modes of interest are those associated with the sulfate ions (SO₄²⁻) and the water of hydration (H₂O). The sulfate ion, belonging to the Td point group in its free state, exhibits four fundamental vibrational modes: the symmetric stretch (ν₁), the doubly degenerate bend (ν₂), the triply degenerate antisymmetric stretch (ν₃), and the triply degenerate antisymmetric bend (ν₄). In the crystalline environment of this compound, the symmetry of the sulfate ion is often lowered due to coordination with the cerium ion and hydrogen bonding with water molecules. This reduction in symmetry can cause the splitting of degenerate modes and the appearance of otherwise IR-inactive modes.

Research on related cerium sulfate compounds provides insight into the expected spectral features. For instance, studies on cerium sulfate have identified characteristic peaks at approximately 3175 cm⁻¹ and 1623 cm⁻¹, which are assigned to the O-H stretching and H-O-H bending vibrations of water molecules, respectively. researchgate.net The region around 1100 cm⁻¹ is typically dominated by the strong antisymmetric stretching vibration (ν₃) of the sulfate group, while the symmetric stretching vibration (ν₁) may appear as a weaker band near 981 cm⁻¹. researchgate.net A peak observed around 593 cm⁻¹ can be attributed to the antisymmetric bending mode (ν₄) of the sulfate ion. researchgate.net In the case of a double sulfate of cerium(III), small splittings in the non-degenerate modes of the SO₄²⁻ ion have been observed, implying a slight distortion of the anions in the crystal lattice. thermofisher.com

The presence of water of hydration is clearly indicated by broad absorption bands in the high-frequency region (3000-3600 cm⁻¹) corresponding to the O-H stretching modes, and a band around 1600-1650 cm⁻¹ due to the H-O-H bending mode. The positions and shapes of these bands can provide information about the strength of hydrogen bonding within the crystal structure.

Table 1: Typical FTIR Vibrational Frequencies for Cerium Sulfate and its Hydrates

| Wavenumber (cm⁻¹) | Assignment | Vibrational Mode |

| ~3175 | O-H Stretch | ν(OH) of H₂O |

| ~1623 | H-O-H Bend | δ(HOH) of H₂O |

| ~1100 | Asymmetric SO₄²⁻ Stretch | ν₃(SO₄²⁻) |

| ~981 | Symmetric SO₄²⁻ Stretch | ν₁(SO₄²⁻) |

| ~593 | Asymmetric SO₄²⁻ Bend | ν₄(SO₄²⁻) |

Note: The exact peak positions for this compound may vary slightly from these values.

Raman Spectroscopy for Material Characterization

Raman spectroscopy is a complementary vibrational spectroscopy technique that provides valuable information about the structure and composition of this compound. researchgate.net It is particularly sensitive to the symmetric vibrations of non-polar bonds, making it an excellent tool for studying the sulfate anion and the Ce-O coordination.

The primary Raman-active mode for the sulfate ion is the intense, sharp, and polarized symmetric stretching vibration (ν₁), which appears around 980-1000 cm⁻¹. The position and any splitting of this peak can indicate the nature of the sulfate coordination in the crystal lattice. The other sulfate vibrational modes (ν₂, ν₃, and ν₄) are also Raman active and can provide further structural details, although they are typically weaker than the ν₁ mode.

For hydrated cerium(III) species in aqueous solutions, Raman spectroscopy has been used to identify the "breathing" mode of the hydrated cerium ion. In a study of aqueous cerium(III) perchlorate (B79767) solution, a polarized Raman band was detected at 344 cm⁻¹, which was assigned to the totally symmetric stretching mode of the [Ce(H₂O)₉]³⁺ aqua ion. researchgate.net This provides a reference for identifying the Ce-O vibrations in the solid-state structure of this compound, where the cerium ion is coordinated to both water molecules and sulfate groups.

In the context of cerium oxides, the main Raman-active mode (F₂g symmetry) is observed around 465 cm⁻¹. This peak is known to be sensitive to disorder in the oxygen sublattice, which can be induced by factors such as non-stoichiometry or the presence of Ce³⁺ ions. While this specific mode is characteristic of the fluorite structure of ceria, similar analysis of the low-frequency region in the Raman spectrum of this compound can yield information about the Ce-O lattice vibrations.

Table 2: Expected Raman Shifts for this compound

| Wavenumber (cm⁻¹) | Assignment |

| ~344 | Symmetric Ce-O stretch of hydrated Ce³⁺ |

| ~980-1000 | Symmetric SO₄²⁻ stretch (ν₁) |

| Other SO₄²⁻ modes | ν₂, ν₃, ν₄ |

Note: These are expected ranges and the actual values may differ for the solid-state compound.

UV-Visible Absorption and Emission Spectrometry of Hydrated Cerium(III) Species and Complexes

UV-Visible absorption and emission spectrometry are key techniques for investigating the electronic transitions of the cerium(III) ion in its hydrated form and within complexes. The Ce³⁺ ion has a [Xe]4f¹ electronic configuration, which gives rise to characteristic absorption and emission spectra.

The absorption of UV light by Ce³⁺ ions in an aqueous solution is due to the promotion of the single 4f electron to the higher energy 5d orbitals. These 4f → 5d transitions are allowed and typically result in a series of broad absorption bands in the ultraviolet region. nih.gov For aqueous solutions of cerium(III) nitrate (B79036), characteristic absorption bands are observed below 300 nm. In general, hydrated Ce(III) species exhibit a maximum absorbance around 265 nm with a shoulder extending to approximately 350 nm. nih.gov The exact position and intensity of these bands are sensitive to the coordination environment of the cerium ion, including the number and type of ligands (water molecules and sulfate ions in this case).

Upon UV irradiation, aqueous nanoceria can undergo photoreduction of Ce(IV) to Ce(III), which can be monitored by changes in the UV-Vis absorption spectrum. osu.edu The formation of Ce(III) is associated with a decrease in the Ce(IV) absorption and a blueshift in the absorption onset of the nanoceria. osu.edu

Emission or fluorescence spectrometry can also be used to study Ce³⁺. Following excitation, the electron in the 5d orbital can relax back to the 4f ground state, emitting a photon. The emission spectrum is also sensitive to the coordination environment.

Table 3: UV-Visible Absorption Maxima for Hydrated Cerium(III) Species

| Wavelength (nm) | Electronic Transition | Notes |

| ~265-350 | 4f → 5d | Broad absorption for hydrated Ce³⁺ species. nih.gov |

| <400 | Charge-transfer (O 2p → Ce 4f) or 4f¹→5d¹ | Observed in cerium phosphates, applicable to sulfates. nih.gov |

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemistry and Oxidation State Determination

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that is used to determine the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For cerium compounds, XPS is particularly valuable for determining the oxidation state of cerium, distinguishing between Ce³⁺ and Ce⁴⁺.

The XPS spectrum of the Ce 3d region is complex due to final-state effects, including "shake-up" and "shake-down" satellite peaks. chalcogen.ro The analysis of these complex spectra allows for the quantification of the relative amounts of Ce³⁺ and Ce⁴⁺ on the surface of the material. The Ce 3d spectrum is split into two main spin-orbit components, 3d₅/₂ and 3d₃/₂. For Ce³⁺, each of these components is further split into two peaks, while for Ce⁴⁺, each is split into three peaks.

In a study analyzing Ce-P interactions, the binding energies for the Ce 3d₃/₂ and Ce 3d₅/₂ orbitals in a Ce(III) compound were identified at 902.4 eV and 883.8 eV, respectively. mdpi.com Upon formation of a Ce-PO₄ complex, the Ce 3d₃/₂ binding energy shifted to 904.0 eV, indicating a change in the chemical environment of the cerium ion. mdpi.com Synchrotron-based XPS can offer higher energy resolution and sensitivity, allowing for more detailed analysis of the surface chemistry. nih.govresearchgate.net

By carefully de-convoluting the Ce 3d XPS spectrum of this compound, one can confirm the +3 oxidation state of cerium and investigate any surface oxidation to Ce⁴⁺ that may have occurred.

Table 4: Typical XPS Binding Energies for Ce 3d in Cerium(III) Compounds

| Orbital | Binding Energy (eV) | Species |

| Ce 3d₅/₂ | ~883.8 | Ce³⁺ |

| Ce 3d₃/₂ | ~902.4 | Ce³⁺ |

Note: These values are approximate and can shift depending on the specific chemical environment.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Cerium(III) Electronic States

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. The cerium(III) ion, with its 4f¹ electronic configuration, is paramagnetic and therefore, in principle, EPR active.

EPR spectroscopy provides information about the electronic structure and the local environment of the paramagnetic ion. The spectrum is characterized by the g-tensor, which is sensitive to the symmetry of the crystal field around the Ce³⁺ ion. However, Ce³⁺ is often considered "EPR silent" at temperatures above ~4 K. This is due to very fast spin-lattice relaxation, which leads to excessive broadening of the EPR signal, making it undetectable. researchgate.net

Despite this challenge, EPR studies on cerium(III) in various host lattices have been successful at low temperatures. For example, the EPR of Ce³⁺ in a congruent SrₓBa₁₋ₓNb₂O₆ crystal was characterized by an orthorhombic g-tensor with values of g = {0.89, 3.55, 0.54}. researchgate.net In another study on cerium ethyl sulfate, spin-spin interactions were investigated using EPR. aps.org These studies demonstrate that EPR, under the appropriate experimental conditions (i.e., low temperature), can provide detailed insights into the electronic ground state, g-factors, and magnetic interactions of the Ce³⁺ ion within the crystal lattice of this compound.

Table 5: Example EPR g-tensor Values for Ce³⁺ in a Crystal Lattice

| g-factor component | Value |

| g₁ | 0.89 |

| g₂ | 3.55 |

| g₃ | 0.54 |

Source: EPR of Ce³⁺ in Strontium Barium Niobate. researchgate.net The values for this compound may differ.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Electronic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure and dynamics of molecules. However, its application to paramagnetic compounds like this compound presents significant challenges. The presence of the unpaired electron in the Ce³⁺ ion leads to strong interactions with the surrounding nuclei.

These interactions cause large shifts in the NMR signals (paramagnetic shifts) and, more significantly, a dramatic increase in the nuclear spin relaxation rates. This rapid relaxation leads to severe broadening of the NMR peaks, often to the point where they become undetectable by conventional NMR spectrometers.

Despite these difficulties, NMR of paramagnetic molecules is a specialized field that can yield unique structural and electronic information. If a spectrum can be obtained, the paramagnetic shifts can provide detailed information about the geometry of the complex and the distribution of the unpaired electron spin density. For instance, ¹H NMR of the water molecules in this compound could potentially provide information about the Ce-H distances, if the signals can be resolved.

Thermal Behavior and Decomposition Mechanisms of Cerium Iii Sulfate Octahydrate

Thermogravimetric Analysis (TGA) of Dehydration Processes

Thermogravimetric analysis (TGA) is a key technique for elucidating the thermal decomposition of cerium(III) sulfate (B86663) octahydrate. TGA plots reveal distinct stages of mass loss corresponding to the sequential removal of water molecules and sulfate groups.

The initial mass loss corresponds to the dehydration of the salt. This process is not a single event but occurs in multiple steps, as water molecules are not equally bonded within the crystal structure. The final decomposition of the anhydrous sulfate to cerium(IV) oxide occurs at much higher temperatures, typically in the range of 700°C to 920°C. researchgate.net One study noted that the thermogravimetric plot of cerium(III) sulfate in air is similar to that in an inert argon atmosphere, suggesting the course of decomposition is not heavily influenced by the presence of air under those specific experimental conditions.

Table 1: TGA Data for Cerium(III) Sulfate Decomposition

| Temperature Range | Event |

|---|---|

| Ambient - ~400°C | Dehydration (multi-step loss of H₂O) |

This table provides a generalized summary of TGA events. Specific temperatures can vary based on heating rates and atmospheric conditions.

Differential Thermal Analysis (DTA) for Phase Transitions and Energetics

Differential thermal analysis (DTA) provides complementary information to TGA by measuring the temperature difference between the sample and a reference material, revealing the energetics of the decomposition processes. The DTA curve for cerium(III) sulfate hydrate (B1144303) shows a series of endothermic peaks corresponding to the energy absorbed during dehydration and decomposition.

An endothermic peak with a maximum at approximately 400°C is attributed to the dehydration process. At higher temperatures, a final endotherm around 880°C indicates the decomposition of the intermediate basic sulfate into the final product, cerium(IV) oxide. These analyses help to identify phase transitions and characterize the energy changes associated with each step of the decomposition.

Stepwise Dehydration and Formation of Intermediate Hydrates (e.g., Pentahydrate, Tetrahydrate)

The dehydration of cerium(III) sulfate octahydrate is a stepwise process, leading to the formation of lower hydrates before the anhydrous salt is formed. Research has identified several stable intermediate hydrates.

The dehydration of β-Ce₂(SO₄)₃·8H₂O proceeds through a distinct three-step process. sigmaaldrich.comchalmers.se The intermediate hydrates formed during this sequence are cerium(III) sulfate pentahydrate (Ce₂(SO₄)₃·5H₂O) and cerium(III) sulfate tetrahydrate (Ce₂(SO₄)₃·4H₂O), before the formation of the anhydrous Ce₂(SO₄)₃. sigmaaldrich.comchalmers.se The existence of various hydrated forms, including those with 12, 9, 8, 5, 4, and 2 water molecules, has been noted in the literature, highlighting the complexity of the dehydration pathway. wikipedia.org The tetrahydrate form releases its water of crystallization at approximately 220°C. wikipedia.org

Table 2: Stepwise Dehydration of β-Ce₂(SO₄)₃·8H₂O

| Starting Compound | Intermediate 1 | Intermediate 2 | Final Product (Dehydration) |

|---|

Role of Oxysulfate Formation as Intermediates in Thermal Decomposition

During the thermal decomposition of anhydrous cerium(III) sulfate, the formation of an oxysulfate intermediate is a critical step before the final conversion to cerium(IV) oxide. researchgate.netosti.govcapes.gov.br X-ray diffraction studies have identified this intermediate species. researchgate.netcapes.gov.br Specifically, during the oxidative decomposition of anhydrous Ce₂(SO₄)₃, a small amount of cerium oxysulfate, CeO(SO₄), has been detected as an intermediate. sigmaaldrich.comchalmers.se Other research points to the formation of a basic sulfate, which then decomposes at higher temperatures to yield CeO₂. The decomposition pathway for many rare earth sulfates proceeds via the formation of an oxysulfate. researchgate.netcapes.gov.br

Kinetic Studies of Thermal Decomposition Processes

Impact of Atmospheric Conditions on Decomposition Profiles

The surrounding atmosphere plays a significant role in the thermal decomposition of cerium(III) sulfate. Studies conducted under both vacuum and atmospheric conditions have shown that the decomposition of the sulfate to an oxide is initiated at a lower temperature under vacuum compared to atmospheric pressure. researchgate.netosti.govcapes.gov.br However, some studies performing thermogravimetric analysis in both air and an inert argon atmosphere have found the resulting plots to be similar, suggesting that for certain heating programs and conditions, air does not substantially alter the decomposition pathway. In general, the bulk decomposition in the atmosphere proceeds through an oxysulfate intermediate to the corresponding oxide. researchgate.netcapes.gov.br

Chemical Reactivity, Redox Processes, and Complexation Chemistry of Cerium Iii Sulfate Octahydrate

Oxidation of Cerium(III) to Cerium(IV) Species

A defining characteristic of cerium chemistry is the oxidation of the cerium(III) ion to the cerium(IV) state. Cerium is the only lanthanide with a significant and stable +4 oxidation state in aqueous solutions. nih.gov This transformation can be achieved using strong oxidizing agents such as peroxodisulfate or bismuthate. nih.gov The standard electrode potential (E°) for the Ce⁴⁺/Ce³⁺ couple is approximately +1.72 V, though this value can vary based on the specific anions present and their tendency to form complexes. nih.gov

The oxidation process is fundamental for separating cerium from other rare-earth elements. Experimental methods have been developed to achieve this separation, taking advantage of the different properties of Ce(III) and Ce(IV). For instance, tetravalent cerium can be precipitated from solutions containing trivalent lanthanides because ceric salts hydrolyze more readily. This can be induced by agents like commercial bleaching powder in a nitric or hydrochloric acid medium. Other documented methods include air oxidation at elevated temperatures, although efficiencies can vary.

| Method | Conditions | Reported Efficiency | Reference |

|---|---|---|---|

| Air Oxidation | 125°C for 24 hours (on precipitated light lanthanides) | 82% separation of tetravalent cerium | |

| Air Oxidation | 140°C for 30 hours (on mixed lanthanide hydroxides) | 72% conversion to tetravalent cerium | |

| Air Oxidation | 180°C for 10 hours (on mixed lanthanide hydroxides) | 48% conversion to tetravalent cerium | |

| Bleaching Powder | Aqueous suspension with controlled addition of HNO₃ or HCl | Quantitative precipitation of Ce(IV) investigated |

The resulting cerium(IV) compounds, such as cerium(IV) sulfate (B86663) and cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN), are powerful one-electron oxidizing agents widely used in chemical analysis and organic synthesis. nih.gov The aqueous solutions of cerium(IV) are typically orange-yellow due to ligand-to-metal charge transfer. nih.gov

Reaction Mechanisms with Sulfate Radicals in Aqueous Media

Cerium(III) sulfate is a key reagent in the study and quantification of sulfate radicals (SO₄⁻•) in aqueous solutions. A simple and sensitive spectrophotometric method has been developed based on the reaction between sulfate radicals and Ce(III) ions. In this process, the sulfate radical rapidly oxidizes the colorless Ce(III) ion to the light-yellow Ce(IV) ion through electron transfer.

Reaction: SO₄⁻• + Ce(III) → SO₄²⁻ + Ce(IV)

This reaction is highly specific; other common radicals like hydroxyl (•OH), singlet oxygen (¹O₂), and superoxide (B77818) (O₂⁻•) have a negligible effect on this oxidation. The concentration of the generated Ce(IV) can be quantified using UV-spectrophotometry at a wavelength of 320 nm, which allows for the indirect determination of the sulfate radical concentration. This method is crucial for evaluating advanced oxidation processes where sulfate radicals are the active species.

Complex Formation with Organic Ligands (e.g., Carboxylates) in Solution

In aqueous solutions, hydrated cerium(III) ions can form complexes with various organic ligands, particularly those containing carboxylate groups. These interactions are of fundamental interest and have been studied using absorption and emission spectroscopy. Hydrated Ce³⁺ is known to exhibit fluorescence; however, upon forming a complex with a carboxylate, this fluorescence is statically quenched, meaning the resulting Ce³⁺-carboxylate complex is non-emissive.

The strength of this complex formation is dependent on the pH of the solution and the nature of the carboxylate ligand. Studies have shown that for many simple monocarboxylic and dicarboxylic acids, the binding to Ce³⁺ is primarily an electrostatic interaction. However, some ligands exhibit anomalously strong binding. A notable example is diglycolic acid (DGA), which binds to Ce³⁺ approximately 1000 times more strongly than other similar carboxylates. This significantly enhanced affinity is attributed to a chelate effect, where the central ether oxygen atom of the DGA molecule also coordinates with the cerium ion, forming a stable five-membered ring structure. strem.com

| Ligand | Formation Constant (K) | Method | Reference |

|---|---|---|---|

| Diglycolic Acid (DGA) | ~1000 times stronger than other carboxylates | Absorption & Emission Spectra | strem.com |

| Various Carboxylates | Values agree between absorption (Kabs) and emission (Kem) methods | Absorption & Emission Spectra | strem.comamericanelements.com |

Chemo-mechanical Aspects in Chemical Synthesis

Chemo-mechanical synthesis, often utilizing techniques like high-energy ball milling, represents an alternative, solvent-free approach to producing materials. This method uses mechanical energy to induce chemical reactions. While specific studies detailing the use of cerium(III) sulfate octahydrate in mechanochemical synthesis are not prevalent, the synthesis of other cerium compounds via this route has been successfully demonstrated.

For example, cerium monosulfide (CeS), a refractory material historically requiring high temperatures and hazardous gases for its production, has been synthesized at near-room temperature through the high-energy milling of elemental cerium and sulfur. researchgate.net The process involves a mechanochemically induced self-propagating reaction. researchgate.net Similarly, cerium-containing chlorapatite, a bioceramic with potential biomedical applications, has been synthesized using a mechanochemical method starting from cerium chloride heptahydrate, dicalcium phosphate (B84403) dihydrate, and calcium hydroxide (B78521). nih.gov These examples highlight the potential for mechanochemistry as an efficient and more environmentally friendly route for the synthesis of various cerium-based materials. researchgate.netnih.govyoutube.com

Function as a Reagent in Targeted Organic and Inorganic Syntheses

This compound and other Ce(III) salts are versatile reagents in both organic and inorganic synthesis. In inorganic chemistry, they serve as precursors for a wide range of materials. For instance, they are used to create polishing powders, specialty glasses, and ceramics. cymitquimica.comresearchgate.net Cerium(III) salts are also used to synthesize bioceramics like cerium-substituted apatite and to create highly porous cerium oxide networks designed for catalytic applications. nih.govacs.org Furthermore, it is used in applications such as waterproofing and mildew-proofing textiles. cymitquimica.com

In organic synthesis, the redox chemistry of cerium is paramount. Luminescent Ce(III) complexes have been developed as potent photoreductants. These complexes, upon photoexcitation, can facilitate challenging chemical transformations such as halogen atom abstraction from both sp³ and sp² hybridized carbon-halogen bonds (C-X, where X = Cl, Br, I). researchgate.net This reactivity enables dehalogenation reactions that can be performed catalytically, showcasing the potential of cerium-based reagents in modern synthetic organic chemistry. researchgate.net

Investigations into Photocatalytic Activity and Photodegradation Inhibition

The unique electronic structure of the cerium(III) ion, characterized by an accessible 4f→5d electronic transition, makes it a promising candidate for photocatalysis. acs.org Upon absorption of UV light, Ce(III) complexes can be promoted to an excited state, which is a powerful reducing agent capable of initiating electron transfer reactions. osti.gov This property has been harnessed to develop Ce(III)-based photocatalysts for organic synthesis, such as in aryl coupling reactions and the activation of carbon-halogen bonds. acs.orgosti.govacs.orgnih.gov Research has focused on tuning the photophysical and photochemical properties of these catalysts by modifying the ligand environment, for example by reducing the steric bulkiness of ligands to improve electron-transfer rates and catalytic performance. osti.gov

Beyond photocatalysis, cerium compounds are effective in inhibiting the degradation of materials, notably in the prevention of metal corrosion. Cerium salts act as cathodic inhibitors for aluminum alloys. mdpi.com In a corrosive environment, Ce³⁺ ions can oxidize to Ce⁴⁺ and precipitate as cerium(IV) hydroxide or oxide at local cathodic sites on the metal surface. This deposit acts as a physical barrier, blocking the oxygen reduction reaction and stifling the propagation of corrosion and pitting. mdpi.com This self-healing mechanism makes cerium-based coatings an excellent alternative to traditional chromate-based corrosion inhibitors. mdpi.com

Advanced Applications and Materials Science Research Derived from Cerium Iii Sulfate Octahydrate

Catalysis and Reaction Engineering

Cerium(III) sulfate (B86663) octahydrate plays a pivotal role in catalysis, serving as a precursor for highly active catalytic materials and directly participating in enhancing chemical reactions.

Precursor Role in the Development of Cerium-Based Catalysts (e.g., Cerium Oxide Catalysts)

Cerium(III) sulfate octahydrate is an essential precursor in the synthesis of cerium-based catalysts, most notably cerium oxide (CeO₂), also known as ceria. samaterials.comchemimpex.com The high solubility of this compound in water makes it an ideal starting material for various synthesis methods to produce high-purity cerium oxide powders. chemimpex.com These cerium oxide catalysts are instrumental in a wide range of industrial processes due to their unique redox properties, oxygen storage capacity, and thermal stability. samaterials.comsamaterials.com The quality and purity of the initial this compound are critical as they directly influence the performance of the final catalyst. samaterials.com

Application in Automotive Catalytic Converters for Emissions Reduction

One of the most significant applications of cerium-based catalysts derived from precursors like this compound is in automotive catalytic converters. samaterials.comresearchgate.net These devices are crucial for reducing harmful emissions from internal combustion engines, such as carbon monoxide (CO), hydrocarbons, and nitrogen oxides (NOx). researchgate.netusgs.gov Cerium oxide, a key component in three-way catalysts, functions by storing and releasing oxygen to optimize the conversion of these pollutants into less harmful substances like carbon dioxide, nitrogen, and water. usgs.gov Specifically, under oxygen-rich conditions, ceria absorbs oxygen, which aids in the reduction of NOx to nitrogen. usgs.gov Conversely, under oxygen-lean conditions, it releases stored oxygen to facilitate the oxidation of CO and hydrocarbons. usgs.gov This ability of cerium to cycle between its Ce³⁺ and Ce⁴⁺ oxidation states is fundamental to the high efficiency of modern catalytic converters. researchgate.net It is estimated that about 85% of light-duty vehicles and trucks manufactured worldwide are equipped with catalytic converters containing cerium. usgs.gov

Utilization in Fuel Cell Technologies

Cerium(III) sulfate and its derivatives are also integral to the advancement of fuel cell technologies, particularly in proton-exchange membrane fuel cells (PEMFCs). samaterials.comnih.gov In this context, cerium compounds act as radical scavengers, enhancing the durability and lifetime of the fuel cell membrane. researchgate.net During fuel cell operation, reactive oxygen species like hydroxyl radicals are generated, which can degrade the polymer membrane. nih.gov Cerium ions, through their reversible redox reaction between Ce³⁺ and Ce⁴⁺, can effectively neutralize these damaging radicals. researchgate.net Research has shown that incorporating ceria synthesized from cerium(IV) sulfate into hybrid membranes can significantly increase the peak power density of a fuel cell compared to a standard membrane. nih.gov Furthermore, cerium additives can improve the kinetic performance of the fuel cell. researchgate.net

Mechanism of Reaction Rate and Selectivity Enhancement in Chemical Transformations

The catalytic activity of cerium compounds, including those derived from cerium(III) sulfate, stems from their ability to facilitate electron transfer and influence reaction pathways. nih.gov In chemical transformations, cerium catalysts can enhance both the reaction rate and the selectivity towards desired products. chemimpex.com The mechanism often involves the reversible cycling between Ce³⁺ and Ce⁴⁺ oxidation states, which allows the catalyst to act as an effective redox mediator. nih.gov For instance, in selective catalytic reduction (SCR) of NOx with ammonia (B1221849) (NH₃), sulfated ceria catalysts have shown significantly higher NO conversion and excellent selectivity to N₂. researchgate.net The presence of sulfate species on the ceria surface can increase the number of Brønsted acid sites, which enhances the adsorption and activation of NH₃, thereby improving the catalyst's activity. researchgate.net Furthermore, the ability to control the formation of active species and reaction intermediates is crucial for steering the reaction towards a specific product, a key challenge in selective photocatalysis where cerium-based materials also find application. acs.org

Materials Science and Engineering

The unique properties of this compound extend its utility into the broader field of materials science and engineering. It serves as a key ingredient in the production of advanced materials with tailored optical, mechanical, and electronic properties.

The compound is utilized in the manufacturing of specialty glass and ceramics. chemimpex.comalfachemic.com Its incorporation can improve the durability, thermal stability, and optical properties of the final products. chemimpex.com For instance, cerium compounds are used for both coloring and decoloring glass and for polishing optical lenses. samaterials.com In the realm of electronics, this compound is a component in the production of phosphors for display technologies and fluorescent lighting, contributing to brighter and more efficient screens. chemimpex.com It also finds use as an etching agent for integrated circuits and as a stabilizing phase in zirconia-based products, including dental ceramics. alfachemic.com

Research Findings on Cerium(III) Sulfate in Catalysis

| Application | Key Findings | References |

| Automotive Catalysis | Cerium oxide, derived from cerium(III) sulfate, acts as an oxygen storage component in three-way catalytic converters, enhancing the reduction of NOx and the oxidation of CO and hydrocarbons. | samaterials.comresearchgate.netusgs.gov |

| Fuel Cells | Cerium ions act as radical scavengers in proton-exchange membranes, improving durability and performance. Ceria-containing membranes have shown a 1.5-fold increase in peak power density. | researchgate.netnih.govresearchgate.net |

| Selective Catalytic Reduction (SCR) | Sulfated ceria catalysts exhibit higher NO conversion and N₂ selectivity due to an increase in Brønsted acid sites and enhanced NH₃ adsorption. | researchgate.net |

| Heterogeneous Catalysis Support | Cerium oxide provides strong metal-support interactions, stabilizing active metal nanoparticles and enhancing catalytic activity and selectivity. | nih.govgoogle.comphyschem.cz |

Development of Advanced Ceramics and Glass Systems

Cerium(III) sulfate is an important raw material in the formulation of specialized glass and ceramic systems, where it contributes to both structural integrity and functional properties. nasa.govnih.gov It is utilized in the production of structural ceramics and as a phase stabilizer in zirconia-based products. nasa.govnih.gov

During the subsequent heat treatment to form glass-ceramics, the sample originating from cerium sulfate formed fewer garnet crystals than the one from cerium oxide. researchgate.netsynsint.com This demonstrates that the choice of the cerium precursor significantly influences the final crystalline phase and microstructure of the ceramic material. The photoluminescence spectra of the base glasses showed emissions attributed to cerium ions at wavelengths of 435 nm and 466 nm. researchgate.netsynsint.com

Enhancement of Thermal Stability and Mechanical Strength in Material Composites

Cerium(III) sulfate contributes to the thermal stability of materials. Studies on its thermal decomposition show that, in the atmosphere, it breaks down via the formation of an intermediate oxysulfate before converting to the corresponding oxide. researchgate.net The decomposition to an oxide begins at lower temperatures when under a vacuum compared to atmospheric pressure. researchgate.net

While direct studies on cerium(III) sulfate's role in reinforcing mechanical strength in composites are specific, the effects of both cerium and sulfate compounds in composites are well-documented. For instance, the addition of trace amounts of the element cerium to high-strength marine engineering steel has been shown to refine the material's microstructure and modify sulfide (B99878) inclusions. stanfordmaterials.com This modification leads to a significant improvement in the low-temperature impact toughness of the steel, a critical mechanical property, by reducing stress concentrations and strengthening the steel matrix. stanfordmaterials.com

Furthermore, research on other sulfate compounds, such as calcium sulfate whiskers (CSW), demonstrates their effectiveness as reinforcing fillers in polymer composites. The addition of CSW to poly(lactic acid) (PLA) composites resulted in significant positive effects on the elastic modulus, elongation at break, and impact toughness. nrel.gov The thermal stability of the PLA composites was also remarkably improved with the inclusion of CSW. nrel.gov These findings support the principle of using sulfate compounds and cerium to enhance the thermomechanical properties of composite materials.

Role in Phosphor Production for Display Technologies and Luminescent Applications

Cerium(III) sulfate is a key precursor in the synthesis of phosphors and luminescent materials, particularly for solid-state lighting applications like white light-emitting diodes (WLEDs). The luminescent properties of these materials are derived from the 5d-4f electronic transitions of the Ce³⁺ ion.

In the development of garnet glass-ceramics, YAG silicate (B1173343) glasses prepared with cerium(III) sulfate exhibit distinct photoluminescent properties. researchgate.netsynsint.com When excited with ultraviolet light, these materials show potential for use in the LED industry. researchgate.netsynsint.com

Detailed research findings on these materials are presented in the table below:

The study demonstrated that by controlling the heat treatment method (e.g., in a hydrogen atmosphere), the optical response of the garnet glass-ceramic synthesized from a cerium sulfate precursor could be tuned, yielding an emission at 400 nm. researchgate.netsynsint.com

Integration in Specialized Optical Coatings and Lenses

Cerium compounds, particularly cerium oxide, are widely used in the glass and optics industry. researchgate.net Cerium oxide serves as a highly effective glass-polishing agent and as a decolorizer to remove unwanted colors from glass products. researchgate.net In optical coatings, which are composed of thin layers of materials like oxides and rare earths, cerium compounds play a role in enhancing transmission, reflection, or polarization properties. researchgate.net this compound can serve as a precursor for producing the high-purity cerium oxide required for these thin-film applications. The thermal decomposition of cerium sulfate yields cerium oxide, making it a viable route for generating coating materials. researchgate.net

Precursor in the Synthesis of Novel Materials with Tailored Properties (e.g., Superconductors)

Cerium(III) sulfate is a versatile precursor for synthesizing a range of advanced materials due to its solubility and reactivity. It is a common starting material in the wet-chemical synthesis of cerium oxide (nanoceria), a material with extensive applications in catalysis and electronics. researchgate.netresearchgate.net For example, a new nano-sized cerium(III) supramolecular compound has been synthesized using a sonochemical method, which upon calcination, yields ceria nanoparticles. researchgate.net

Of significant interest is the role of cerium in the field of high-temperature superconductors. Researchers have successfully synthesized cerium superhydride (CeH₉) and a substitutional alloy, (La,Ce)H₉. The (La,Ce)H₉ alloy, in particular, exhibits a remarkably high superconducting critical temperature (Tc) of 148–178 K at pressures between 97–172 GPa. This represents a significant enhancement over pure CeH₉ and is among the highest Tc values recorded for superhydrides at sub-megabar pressures. While these syntheses may start with the pure element, this compound serves as a readily available and common laboratory precursor from which pure cerium can be obtained through established chemical reduction processes. researchgate.net

Application in Infrared Filters and Sunscreens

Cerium compounds are investigated for their ability to block UV radiation, making them candidates for use in sunscreens. Recent studies have focused on the UV-shielding properties of cerium(III) phosphate (B84403) (CePO₄), which can be synthesized from cerium precursors. A comparative analysis of cerium(III) and cerium(IV) phosphates found that these materials show high absorption in the UV range with negligible photocatalytic activity, a desirable trait for sunscreen components.

In the context of optical filters, cerium compounds are used to inhibit radiation-induced discoloration in glass, which is crucial for maintaining the performance of components exposed to harsh environments. nasa.gov Cerium-doped glass is often used for solar cell covers due to its radiation resistance. nasa.gov While specific use of cerium(III) sulfate in IR filters is not detailed, it can act as a precursor to cerium oxide, a material used in coatings that can modify the transmission and absorption of light, including in the infrared spectrum.

Sensitization of Photosensitive Glass

In the manufacturing of photostructurable or photosensitive glass-ceramics, cerium plays a critical role as a photosensitizer. These specialized glasses, such as Foturan™, are lithium aluminosilicate (B74896) compositions that contain small amounts of cerium, typically added as cerium oxide for which cerium sulfate is a precursor. The primary function of the sensitizer (B1316253) is to absorb incident UV radiation and generate photoelectrons.

The process relies on the photo-oxidation of the cerous (Ce³⁺) ion, which is the UV-photoactive state of cerium. Ce³⁺ has a distinct absorption band between approximately 280 nm and 350 nm. When exposed to UV light within this range, a Ce³⁺ ion absorbs a photon and releases an electron (e⁻), becoming Ce⁴⁺. This free electron becomes trapped within the glass matrix, creating a latent image. During a subsequent thermal treatment process, these trapped electrons reduce other ions (like silver, Ag⁺) to form metallic clusters, which then act as nuclei for the growth of a crystalline phase, allowing for the creation of intricate, three-dimensional microstructures within the glass. Research has shown that cerium is responsible for generating 70–100% of the photoelectrons when this type of glass is exposed to pulsed UV lasers.

Energy Conversion and Storage Research

This compound serves as a key precursor and component in advanced research targeting next-generation energy solutions. Its applications are being explored in fields ranging from direct heat-to-electricity conversion to large-scale energy storage and renewable fuel production.

Development of Thermoelectric Materials

The direct application of this compound in the fabrication of thermoelectric materials is not prominently featured in current research literature. The focus of thermoelectric research involving cerium has primarily been on other classes of its compounds. For instance, cerium sulfides, particularly compositions between CeSₓ (where 1.33 ≤ x ≤ 1.5), have been investigated for their high-temperature thermoelectric properties due to their high melting points and stability. aip.orgaip.org Similarly, cerium pnictides like cerium arsenide and cerium antimonide have been synthesized and studied for high-temperature thermoelectric energy conversion. nasa.gov Research has also delved into amorphous cerium alloys and filled skutterudites containing cerium, which exhibit properties relevant to thermoelectric applications. researchgate.net While cerium(III) sulfate may be used in the synthesis of cerium-doped glasses or other precursor materials, its direct role in creating thermoelectric devices is not yet established. osti.gov

Contributions to Energy Storage Technologies

Cerium(III) sulfate is a critical component in the advancement of aqueous redox flow batteries and other hybrid energy storage systems. The effectiveness of these systems hinges on the Ce³⁺/Ce⁴⁺ redox couple, where cerium(III) sulfate serves as the source of the cerous ion.

In one configuration, a hybrid energy storage device was optimized using a Ce₂(SO₄)₃/H₂SO₄ redox electrolyte. By balancing the mass of the electrodes and selecting a suitable activated carbon for the negative electrode, the cell voltage was increased to 1.9 V. The use of a cation-exchange membrane was crucial as it minimized side reactions involving cerium ions, significantly boosting the system's electrochemical performance. This optimized device achieved an energy density of approximately 20 Wh kg⁻¹ and a power density of 524 W kg⁻¹, demonstrating excellent long-term stability over 20,000 cycles.

Zinc-cerium redox flow batteries (ZCBs) are also an emerging technology noted for having the highest thermodynamic open-circuit cell voltage among aqueous redox flow batteries. The Ce³⁺/Ce⁴⁺ redox couple in the electrolyte has been shown to markedly increase the specific capacity of porous carbon cathodes and improve the stability of the zinc anode. An experimental Ce-Zinc hybrid ion capacitor (Ce-ZIHC) demonstrated more than double the energy density of a standard ZIHC and maintained stable operation for over 60,000 cycles.

Table 1: Performance Metrics of Cerium Sulfate-Based Energy Storage Devices This table is interactive. Click on the headers to sort the data.

| Technology | Key Component | Achieved Energy Density (Wh kg⁻¹) | Achieved Power Density (W kg⁻¹) | Cycle Stability |

|---|---|---|---|---|

| Hybrid Energy Storage System | Ce₂(SO₄)₃/H₂SO₄ Electrolyte | ~20 | 524 | >20,000 cycles |

Thermodynamic Analysis of Thermochemical Water Splitting Cycles (Cerium(III) Sulfate – Cerium(IV) Oxide Cycle)

A promising avenue for large-scale hydrogen production is the solar-driven thermochemical water splitting cycle utilizing the cerium(III) sulfate–cerium(IV) oxide (Ce₂(SO₄)₃–CeO₂) redox pair. This two-step cycle uses concentrated solar energy to drive a series of chemical reactions that ultimately split water into hydrogen and oxygen.

The cycle operates as follows:

Thermal Reduction (Endothermic): At high temperatures, cerium(III) sulfate is thermally decomposed into cerium(IV) oxide, sulfur dioxide, and oxygen. This reaction is driven by concentrated solar heat.

Reaction: Ce₂(SO₄)₃(s) → 2CeO₂(s) + 2SO₂(g) + O₂(g)

Re-oxidation/Water Splitting (Exothermic): At a lower temperature, the cerium(IV) oxide produced in the first step is re-oxidized in the presence of water and the recycled sulfur dioxide. This reaction regenerates the cerium(III) sulfate for the next cycle and, crucially, produces hydrogen gas.

Reaction: 2CeO₂(s) + SO₂(g) + 2H₂O(g) → Ce₂(SO₄)₃(s) + 2H₂(g)

Thermodynamic analyses have been conducted to determine the optimal operating conditions and theoretical efficiencies. Equilibrium analysis indicates that the thermal reduction of Ce₂(SO₄)₃ begins at 900 K (627 °C) and reaches completion at 1200 K (927 °C). acs.orgdatapdf.comacs.org The subsequent re-oxidation step is feasible at a lower temperature of 550 K (277 °C). acs.orgacs.org

The solar-to-fuel conversion efficiency is a key performance metric. Without any heat recovery, the cycle can achieve a maximum efficiency of 22.35%. acs.orgdatapdf.com However, by implementing heat recuperation techniques to reuse waste heat from the process, the efficiency can be dramatically improved. acs.orgdatapdf.com

Table 2: Impact of Heat Recuperation on Solar-to-Fuel Conversion Efficiency This table is interactive. Click on the headers to sort the data.

| Heat Recuperation (%) | Solar-to-Fuel Conversion Efficiency (%) |

|---|---|

| 0 | 22.35 |

| 20 | 25.42 |

| 50 | 32.15 |

| 70 | 39.12 |

| 90 | 50.16 |

| 100 | 58.51 |

Data sourced from thermodynamic analysis of the Ce₂(SO₄)₃–CeO₂ cycle. acs.orgdatapdf.com

Environmental Remediation and Advanced Analytical Chemistry

Beyond energy applications, this compound is relevant to environmental protection and precision chemical analysis, primarily as a precursor to active cerium compounds.

Application in Wastewater Treatment Processes for Heavy Metal Removal

While this compound is not typically used directly as an adsorbent, it serves as a crucial precursor for synthesizing cerium-based nanomaterials that are highly effective at removing heavy metal ions from wastewater. The active material in these applications is often cerium(IV) oxide (CeO₂), which can be produced from cerium(III) salts through an additional oxidation step. researchgate.net

Cerium-based adsorbents are gaining attention due to their high surface area and affinity for various heavy metals. mdpi.commdpi.com Research has demonstrated the efficacy of these materials:

Hydrous cerium dioxide has been developed as a granular filter material specifically for the removal of arsenic and has also shown effectiveness against other heavy metals like antimony. researchgate.net

Cerium oxide/corncob nanocomposites have been synthesized as a cost-effective and environmentally friendly adsorbent for removing cadmium (Cd) and chromium (Cr) from aqueous solutions. mdpi.com

Cerium oxide nanoparticles anchored onto graphene oxide have shown high adsorption capacities for lead (Pb) and cadmium (Cd). researchgate.net One study reported an exceptional adsorption capacity for lead(II) of 95.75 mg/g. researchgate.net

Bimetallic cerium-iron oxyhydroxide nanoparticles have proven to be highly selective and efficient for removing arsenic(V), with a remarkable adsorption capacity of 179.8 mg/g. nih.gov

Table 3: Adsorption Capacities of Various Cerium-Based Adsorbents This table is interactive. Click on the headers to sort the data.

| Adsorbent Material | Target Heavy Metal | Adsorption Capacity (mg/g) |

|---|---|---|

| CeO₂/rGO Nanomaterial (in-situ growth) | Lead (Pb²⁺) | 95.75 |

| CeO₂/rGO Nanomaterial (self-assembly) | Cadmium (Cd²⁺) | 31.26 |

| Bimetallic Ce:Fe Oxyhydroxides | Arsenic (As⁵⁺) | 179.8 |

| Cerium Oxide Nanoparticles | Lead (Pb²⁺) | 128.1 |

| Cerium Oxide Nanoparticles | Cadmium (Cd²⁺) | 93.4 |

| Cerium Oxide Nanoparticles | Chromium (Cr⁶⁺) | 34.4 |

Data compiled from studies on cerium-based nanomaterials for wastewater treatment. researchgate.netnih.gov

Role as a Volumetric Oxidizing Agent in Quantitative Analysis

In the field of quantitative analysis, particularly in redox titrations, the cerium(IV) ion (Ce⁴⁺) is a powerful and versatile oxidizing agent. This method of analysis is known as cerimetry or cerimetric titration. wikipedia.org While the active agent is cerium(IV) sulfate, Ce(SO₄)₂, the compound cerium(III) sulfate, Ce₂(SO₄)₃, is the direct product of the titration reaction.

The fundamental redox reaction is the reduction of the yellow ceric ion to the colorless cerous ion:

Ce⁴⁺ + e⁻ → Ce³⁺

Solutions of cerium(IV) sulfate for titrimetric analysis are prepared from various cerium compounds, often by dissolving cerium(IV) oxide in hot concentrated sulfuric acid or by the electrolytic oxidation of cerium(III) sulfate solutions. google.comsciencemadness.org These solutions offer several advantages over other common oxidizing agents like potassium permanganate (B83412):

High Stability: Ceric sulfate solutions in sulfuric acid are exceptionally stable and are not sensitive to light. datapdf.comacs.org

Single Reaction Pathway: The reduction of Ce⁴⁺ to Ce³⁺ is a simple, single-electron transfer, which simplifies stoichiometry, whereas permanganate can be reduced to several different oxidation states. brainkart.com

Use in HCl Solutions: Unlike permanganate, ceric sulfate can be used for titrations in the presence of hydrochloric acid without oxidizing the chloride ions. brainkart.com

Cerimetry is used to determine the concentration of a wide range of reducing agents, including iron(II) salts, nitrites, oxalates, and hydrogen peroxide. datapdf.comwikipedia.orgexaxol.com The endpoint of the titration can be detected potentiometrically or with a redox indicator like ferroin, which exhibits a sharp color change. wikipedia.orgbrainkart.com

Spectrophotometric Methods for Sulfate Radical Determination

A notable advanced application of this compound lies in the development of simple and sensitive spectrophotometric methods for the determination of sulfate free radicals (SO₄•⁻) in aqueous solutions. rsc.org This analytical technique is crucial for monitoring the efficiency of sulfate radical-based advanced oxidation processes (SR-AOPs), which are increasingly used for the degradation of persistent organic pollutants in water and wastewater treatment. rsc.orgfrontiersin.orgnih.gov The method leverages the oxidation of cerium(III) to cerium(IV) by sulfate radicals, a reaction that produces a quantifiable change in the solution's absorbance. rsc.orgresearchgate.net

The fundamental principle of this method is the reaction between the colorless cerium(III) ions and the highly reactive sulfate radicals. rsc.orgresearchgate.net Sulfate radicals rapidly oxidize Ce(III) to Ce(IV), which forms a light-yellow complex in the solution. rsc.orgresearchgate.net The concentration of the generated Ce(IV) is directly proportional to the amount of sulfate radicals present, and it can be quantified by measuring the absorbance of the solution using a UV-Vis spectrophotometer. rsc.orgresearchgate.net A key advantage of this method is its simplicity, rapidity, and the use of readily available and inexpensive instrumentation, making it a practical alternative to more complex techniques like electron spin resonance (ESR) spectroscopy. rsc.org

The reaction can be summarized as follows:

2SO₄•⁻ + 2Ce³⁺ → 2SO₄²⁻ + 2Ce⁴⁺

This stoichiometry indicates that two moles of sulfate radicals generate two moles of cerium(IV) ions. rsc.org The resulting Ce(IV) is then measured at its maximum absorbance wavelength, which is approximately 320 nm. rsc.orgresearchgate.net

Detailed Research Findings

Research has focused on optimizing various parameters to ensure the accuracy and sensitivity of this spectrophotometric method. These factors include the concentration of cerium(III) sulfate, the pH of the solution, and the reaction time.

The concentration of cerium(III) sulfate is a critical factor. Studies have shown that an excess of Ce(III) is necessary to ensure that the reaction with sulfate radicals is not limited by the availability of the cerium ions. The effect of the initial Ce(III) concentration on the absorbance of the resulting Ce(IV) is a key parameter in method development.

The pH of the solution also significantly influences the reaction. The oxidation of Ce(III) by sulfate radicals and the stability of the resulting Ce(IV) complex are pH-dependent. Research indicates that the method is most effective under acidic conditions. For instance, experiments have been conducted at a pH of 1 to optimize the reaction conditions. rsc.org

The reaction time between the sulfate radicals and cerium(III) is another important consideration. The oxidation reaction is relatively fast, but a sufficient time must be allowed to ensure the complete reaction of the generated sulfate radicals. rsc.orgresearchgate.net

The table below summarizes the influence of key parameters on the spectrophotometric determination of sulfate radicals using cerium(III) sulfate.

| Parameter | Optimal Condition/Observation | Impact on Determination |

| Wavelength (λmax) | 320 nm | This is the wavelength of maximum absorbance for the generated Ce(IV) complex, providing the highest sensitivity for measurement. rsc.orgresearchgate.net |

| pH | Acidic (e.g., pH 1) | Ensures the stability of the Ce(IV) complex and promotes the efficient oxidation of Ce(III) by sulfate radicals. rsc.org |

| Cerium(III) Sulfate Concentration | Excess concentration relative to expected sulfate radical concentration | Prevents the determination from being limited by the amount of Ce(III) available for reaction. rsc.org |

| Reaction Time | Sufficient time for complete reaction (e.g., 60 minutes) | Allows for the quantitative conversion of sulfate radicals to a measurable Ce(IV) signal. rsc.org |

| Stoichiometry (SO₄•⁻:Ce⁴⁺) | 1:1 | For every mole of sulfate radical consumed, one mole of Ce(IV) is produced, simplifying the calculation of the radical concentration. rsc.org |

This spectrophotometric method provides a valuable and accessible tool for researchers and engineers working with advanced oxidation processes, enabling them to quantify the generation of the key reactive species, the sulfate radical, and thereby optimize the degradation of environmental pollutants.

Theoretical and Computational Chemistry Investigations of Cerium Iii Sulfate Octahydrate Systems

Computational Modeling of Coordination Polyhedra and Bonding Environments

Computational modeling, particularly through quantum mechanical simulations, is essential for elucidating the intricate coordination environment of the cerium(III) ion in hydrated systems. The large size and high charge of the Ce³⁺ ion lead to high coordination numbers and flexible coordination geometries.

Quantum mechanical charge field (QMCF) molecular dynamics (MD) simulations of the aqueous Ce³⁺ ion, which provide a strong model for the hydrated salt environment, show that the ion predominantly features coordination numbers (CN) of 9 and 10. nih.gov These coordination spheres are not static, with frequent interchanges between these two states. nih.gov The dominant structural motifs identified are the tri-capped trigonal prism (for CN=9) and the capped square antiprism. researchgate.net

In a related hydrothermally synthesized compound, cerium(III) hydroxide (B78521) sulfate (B86663), X-ray diffraction revealed two distinct cerium atoms: one with a nine-fold coordination and another with a ten-fold coordination to oxygen atoms. researchgate.net In this structure, the cerium polyhedra share edges to form helical chains that are linked by sulfate groups. researchgate.net

The interaction between the cerium ion and its surrounding ligands (water molecules and sulfate ions) is a key determinant of the compound's structure. The Ce-O bond is characterized by a force constant of approximately 106 N/m, as determined by simulations, which aligns well with values derived from Raman spectroscopy. nih.gov This value provides a quantitative measure of the bond strength. nih.gov

Table 1: Coordination and Bonding Characteristics of Aqueous Cerium(III)

| Parameter | Finding | Method/Source |

| Predominant Coordination Numbers (CN) | 9 and 10 | Quantum Mechanical Simulation nih.gov |

| Coordination Geometry (CN=9) | Tri-capped trigonal prism | Molecular Dynamics Simulation researchgate.net |

| Coordination Geometry (CN=9/10) | Capped square antiprism | Molecular Dynamics Simulation researchgate.net |

| Ce-O Bond Distance | ~2.52 - 2.60 Å | EXAFS, B3LYP-Opt researchgate.net |

| Ce-O Force Constant | 106 N/m | Quantum Mechanical Simulation nih.gov |

Density Functional Theory (DFT) Calculations for Electronic Structure and Properties

Density Functional Theory (DFT) is a robust computational method for investigating the electronic structure of materials. researchgate.netnih.gov For compounds containing lanthanide elements like cerium, standard DFT calculations can be challenged by the highly localized and strongly correlated nature of the 4f electrons. researchgate.net

To address this, a modified approach known as DFT+U is often employed. This method adds an on-site Coulomb interaction term (the Hubbard U parameter) to better describe the electron localization. researchgate.net In studies of ceria (CeO₂), the DFT+U methodology correctly predicts the localization of electrons onto Ce(III) ions near an oxygen vacancy, a feature that standard DFT fails to capture. researchgate.net This approach is critical for accurately modeling the electronic properties of reduced cerium systems.

For cerium(III) sulfate octahydrate, DFT+U calculations would be instrumental in:

Analyzing the Density of States (DOS): This would reveal the contributions of cerium 4f, oxygen 2p, and sulfur 3p orbitals to the valence and conduction bands. The calculations would confirm the presence of localized Ce 4f states. researchgate.net

Characterizing Bonding: By analyzing the electron density distribution, the degree of covalent character in the Ce-O and S-O bonds can be quantified. Studies on pure ceria show that the bonding has a partial covalent nature. researchgate.net

Understanding Redox Processes: Accurate electronic structure calculations are foundational for modeling the Ce³⁺/Ce⁴⁺ redox couple, which is central to many of the applications of cerium compounds.

While specific DFT studies on Ce₂(SO₄)₃·8H₂O are not widely published, the established methodologies for other cerium compounds provide a clear framework for such investigations. nih.govresearchgate.net

Thermodynamic Analysis of Complex Reaction Cycles

Cerium sulfate is a key component in various thermochemical cycles, particularly for water splitting to produce hydrogen. A thermodynamic analysis of a solar-assisted cerium(III) sulfate–cerium(IV) oxide cycle has been performed to evaluate its efficiency. researchgate.net

This cycle involves two main steps:

Thermal Reduction (High Temperature): Cerium(III) sulfate is thermally decomposed using concentrated solar energy. The reduction process begins at 900 K and is fully achieved at 1200 K (Tн). researchgate.net

Re-oxidation (Low Temperature): The resulting product is re-oxidized with water at a lower temperature of 550 K (Tʟ), producing hydrogen and regenerating the cerium(III) sulfate. The change in Gibbs free energy (ΔG) indicates this re-oxidation step is feasible at this temperature. researchgate.net

The efficiency of this cycle is a critical parameter. Thermodynamic analysis shows that the solar-to-fuel conversion efficiency can be significantly improved by implementing heat recuperation techniques to recover waste heat from the process. researchgate.net

Table 2: Thermodynamic Parameters of the Cerium Sulfate Water Splitting Cycle

| Parameter | Value | Notes |

| Thermal Reduction Temperature (Tн) | 900 K - 1200 K | Temperature range for the solar reactor to decompose Ce₂(SO₄)₃. researchgate.net |

| Re-oxidation Temperature (Tʟ) | 550 K | Temperature for the hydrogen generation step. researchgate.net |

| Max. Efficiency (No Heat Recuperation) | 22.35% | The baseline solar-to-fuel conversion efficiency. researchgate.net |

| Max. Efficiency (100% Heat Recuperation) | 58.51% | Theoretical maximum efficiency with full heat recovery. researchgate.net |

Predictive Modeling of Material Properties and Interfacial Interactions

The computational methods discussed in the preceding sections serve as powerful predictive tools for understanding material properties and interfacial phenomena that are not easily accessible through experimentation.

Predicting Bulk Properties: DFT and related methods can be used to predict fundamental material properties of this compound. These include the bulk modulus (resistance to compression), thermal expansion coefficients, and vibrational frequencies. The accuracy of these predictions relies heavily on the proper treatment of the cerium 4f electrons, often necessitating the DFT+U approach. researchgate.net

Modeling Interfacial Interactions: The behavior of this compound at interfaces—for example, with a solvent or a catalytic surface—is governed by the interactions of the hydrated cerium ions and sulfate anions. Molecular dynamics (MD) simulations, particularly those employing quantum mechanical force fields like QMCF, can predict the structure and dynamics of these interfaces. nih.govresearchgate.net These simulations can model the process of dissolution, the structure of water molecules at the crystal surface, and the exchange of ligands between the coordination sphere and the bulk solvent. researchgate.net This predictive capability is crucial for understanding applications in catalysis and materials synthesis where surface reactivity is paramount.

By simulating the system under various conditions (e.g., temperature, pressure, presence of other chemical species), these models can forecast how the material will behave in different environments, guiding the design of new materials and processes.

Q & A

Q. Methodological Focus

- XRD : Confirms orthorhombic crystal structure (PDF #00-024-0796) and detects phase impurities. Use Cu Kα radiation (40 kV, 40 mA) with a scanning rate of 0.15°/s .

- XPS : Differentiates Ce³+ (binding energy ~885 eV for Ce 3d₅/₂) from Ce⁴+ (~882 eV). Sulfur 2p peaks at 168–169 eV confirm sulfate integrity .

- TGA : Quantifies dehydration steps (8 H₂O lost by 250°C) and sulfate decomposition above 630°C .

What safety protocols are essential when handling this compound in high-temperature experiments?

Safety Considerations

Dehydration above 250°C releases cerium oxide fumes and sulfur trioxide (SO₃), requiring fume hoods and particulate filters. Eye protection (e.g., ANSI Z87.1-compliant goggles) is mandatory due to its classification as a Category 2A eye irritant . Spill management involves neutralization with sodium bicarbonate before wet-vacuuming .

How can researchers mitigate unintended oxidation of Ce³+ to Ce⁴+ during experimental workflows?

Advanced Research Question

Ce³+ oxidation is pH-dependent: stabilize below pH 3.5 using sulfuric acid. Chelating agents (e.g., EDTA) or inert atmospheres (N₂/Ar) prevent aerial oxidation. Post-synthesis storage in desiccators with silica gel minimizes hydration-driven redox shifts .

Why do solubility discrepancies arise in literature data for this compound, and how should they be resolved?

Data Contradiction Analysis

Reported solubility variations (e.g., 9.43 vs. 5.70 g/100 g at 20°C) stem from differing hydration states or impurities. Standardize measurements using ICP-MS-validated samples and report temperature equilibration times (>24 hrs). Cross-reference with phase diagrams to identify metastable phases .

How do the catalytic properties of this compound compare to other cerium salts in organic transformations?

Comparative Study Focus

Unlike CeCl₃ or Ce(NO₃)₃, sulfate ligands enhance Lewis acidity via sulfate-to-cerium charge transfer, improving esterification yields (e.g., 92% for pentyl butyrate vs. 78% with CeCl₃). However, sulfate limits applicability in reducing environments due to SO₄²⁻ stability .

What thermal decomposition pathways govern this compound’s stability in material synthesis?

Thermal Analysis Focus

Dehydration occurs in three steps:

25–150°C: Loss of 4 H₂O.

150–250°C: Loss of remaining 4 H₂O.

630°C: Ce₂(SO₄)₃ decomposes to CeO₂, releasing SO₃.

Kinetic studies using Kissinger analysis reveal an activation energy of ~145 kJ/mol for sulfate decomposition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products